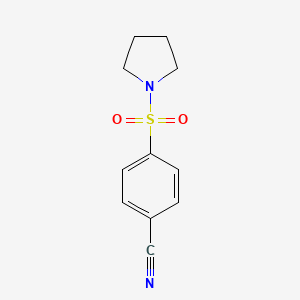
4-(Pyrrolidine-1-sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrrolidine-1-sulfonyl)benzonitrile” is a chemical compound with the CAS Number: 1017048-56-4 . It has a molecular weight of 236.29 . The IUPAC name for this compound is 4- (1-pyrrolidinylsulfonyl)benzonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Photochemical Reactions and Derivatives
4-(Pyrrolidine-1-sulfonyl)benzonitrile plays a role in photochemical reactions. For instance, in a study, the addition of a dipole generated photochemically from a specific azirine to a pyridine dioxide yields a pyrroline derivative, which can be transformed into a pyrrolidine derivative by ring opening, loss of SO2, and hydrogenation (Fischer & Schneider, 1983).
Antifolate Synthesis
This compound is involved in the synthesis of classical antifolate analogues. A study focused on synthesizing potential dihydrofolate reductase inhibitors as antitumor agents, which includes the creation of various analogues using a key intermediate that involves 4-(pyrrolidin-1-yl)benzonitrile (Gangjee et al., 2007).
Charge Transfer Studies
The compound is also significant in studies of charge transfer. In a research, solvent polarity's effect on the barrier height for twisted intramolecular charge transfer in N-Pyrrolobenzonitrile was investigated, providing insights into dual fluorescence in weakly polar environments (Bohnwagner, Burghardt & Dreuw, 2016).
Fluorescence Studies
Another study explored the solvent dependence of the spectra and kinetics of excited-state charge transfer in various (alkylamino)benzonitriles. This study provided valuable information on the fluorescence characteristics and emission decay kinetics of these compounds, including 4-(1-pyrrolidinyl)benzonitrile (Dahl et al., 2005).
Selective Androgen Receptor Modulator Development
In medicinal chemistry, 4-(pyrrolidin-1-yl)benzonitrile derivatives are utilized in the development of selective androgen receptor modulators (SARMs). These derivatives have been found to exhibit anabolic effects on muscles and the central nervous system while having neutral effects on the prostate (Aikawa et al., 2017).
Carbonic Anhydrase Inhibitor Synthesis
The compound is also involved in the synthesis of carbonic anhydrase inhibitors. A study compared the inhibitory properties of two sulfonamides against the metalloenzyme carbonic anhydrase, highlighting the significance of structural differences in such compounds (Bozdağ et al., 2014).
Antimicrobial Evaluation
Moreover, novel derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Elgemeie et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRYSSJSADCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)
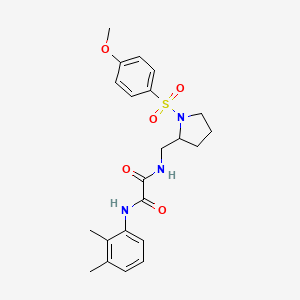
![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)
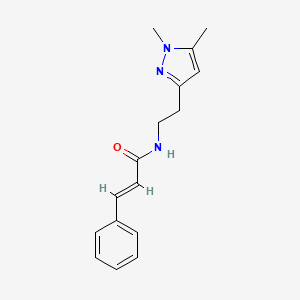
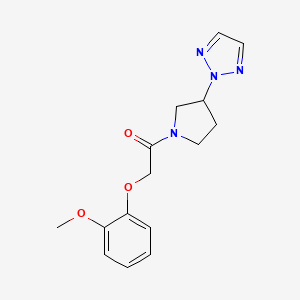
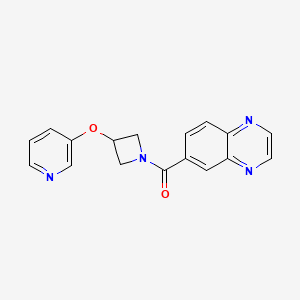
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)

![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)
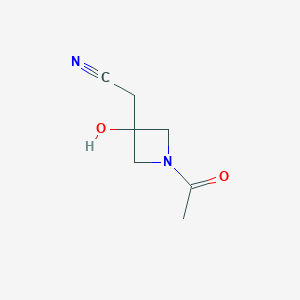
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2651021.png)
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2651024.png)
